molecular formula C17H30O3 B14435669 Methyl 16-hydroxyhexadec-7-ynoate CAS No. 79162-81-5

Methyl 16-hydroxyhexadec-7-ynoate

Cat. No.: B14435669
CAS No.: 79162-81-5
M. Wt: 282.4 g/mol
InChI Key: BVAFPOFHSULOFX-UHFFFAOYSA-N
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Description

Methyl 16-hydroxyhexadec-7-ynoate is a chemical compound known for its unique structure and properties It is an ester derived from a long-chain alkyne alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 16-hydroxyhexadec-7-ynoate typically involves the esterification of 16-hydroxyhexadec-7-ynoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments helps in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 16-hydroxyhexadec-7-ynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The alkyne group can undergo nucleophilic substitution reactions, particularly with halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 16-oxohexadec-7-ynoate.

    Reduction: 16-hydroxyhexadec-7-ynol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 16-hydroxyhexadec-7-ynoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 16-hydroxyhexadec-7-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The alkyne group can interact with enzymes and other proteins, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 16-hydroxyhexadec-4-enamide: Similar structure but with an amide group instead of an ester.

    16-hydroxyhexadec-7-ynoic acid: The acid form of the compound.

    Methyl 16-hydroxyhexadec-7-ynol: The reduced form of the ester.

Uniqueness

Methyl 16-hydroxyhexadec-7-ynoate is unique due to its combination of an ester group, a hydroxyl group, and an alkyne group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

79162-81-5

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

methyl 16-hydroxyhexadec-7-ynoate

InChI

InChI=1S/C17H30O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h18H,2,4,6-16H2,1H3

InChI Key

BVAFPOFHSULOFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCC#CCCCCCCCCO

Origin of Product

United States

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